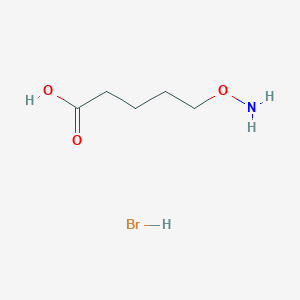

5-(Aminooxy)pentanoic acid hydrobromide

描述

Structural Classification and Functional Group Significance

The structure of 5-(Aminooxy)pentanoic acid hydrobromide is defined by a five-carbon aliphatic chain derived from pentanoic acid. This backbone is functionalized at each end with chemically distinct reactive groups: an aminooxy group (-O-NH₂) at one terminus and a carboxylic acid group (-COOH) at the other.

The significance of these functional groups is paramount to the compound's utility:

Aminooxy Group (-O-NH₂) : This group is a potent nucleophile due to the "alpha effect," a phenomenon where the presence of an adjacent atom with lone-pair electrons (in this case, oxygen) enhances the reactivity of the nucleophilic nitrogen atom. acs.orgnih.gov This heightened nucleophilicity allows it to react efficiently and chemoselectively with aldehydes and ketones under mild, aqueous conditions to form a highly stable oxime linkage. acs.orgiris-biotech.de Compared to imines formed from standard amine-carbonyl reactions, oxime bonds exhibit significantly greater stability against hydrolysis, which is crucial for applications in biological systems. iris-biotech.de

Carboxylic Acid Group (-COOH) : This functional group is acidic and can donate a proton. khanacademy.org It serves as a versatile anchor point for coupling reactions. Standard carbodiimide (B86325) chemistry can be used to activate the carboxylic acid, enabling it to form a stable amide bond with primary or secondary amines present on other molecules of interest, such as amino acids in a peptide, lysine (B10760008) residues on a protein, or amine-modified surfaces.

Pentyl Chain : The five-carbon chain acts as a flexible spacer, separating the two molecules being linked. This separation can be critical for ensuring that the biological activity and conformation of the conjugated molecules are not sterically hindered.

Hydrobromide Salt : The compound is supplied as a hydrobromide (HBr) salt. This salt form typically improves the reagent's crystallinity, shelf-life, and ease of handling compared to its freebase form.

Below is an interactive data table summarizing the properties of this compound.

| Property | Value | Source |

| CAS Number | 850411-23-3 | chemicalbook.com |

| Molecular Formula | C₅H₁₂BrNO₃ | |

| Molecular Weight | 214.06 g/mol | |

| IUPAC Name | 5-aminooxypentanoic acid;hydrobromide | |

| Physical Form | Solid | sigmaaldrich.com |

Historical Context and Evolution of Aminooxy Compounds in Biomedical Research

The use of aminooxy compounds in bioconjugation is part of a broader evolution of chemical tools designed to operate with high specificity in complex biological environments. In the late 20th century, condensation reactions involving nucleophiles like hydrazides and aminooxy compounds with aldehydes and ketones became valuable methods for the selective modification of biomolecules, including proteins and cell surfaces. acs.org

The unique reactivity of the aminooxy group was scientifically described decades earlier. In 1960, Jencks and Carriuolo first observed the enhanced reactivity of this class of nucleophiles, a phenomenon later termed the "alpha effect" by Edwards and Pearson in 1962. acs.orgnih.gov This effect explained why aminooxy groups are stronger nucleophiles than simple amines and form more stable conjugates. nih.gov

This foundational understanding paved the way for the development of "bioorthogonal chemistry," a field focused on chemical reactions that can occur in living systems without interfering with native biochemical processes. acs.org The reaction between an aminooxy group and a ketone or aldehyde is a prime example of such a reaction. The high stability of the resulting oxime bond made aminooxy-functionalized molecules, including those with amino acid and peptide backbones, attractive for applications like peptide cyclization and the assembly of large protein fragments. iris-biotech.de The development of bifunctional linkers like this compound represents a refinement of this technology, providing researchers with off-the-shelf reagents to easily connect different components for targeted applications.

Current Research Landscape and Emerging Applications of the Compound

The current research landscape leverages the specific and reliable reactivity of this compound and similar aminooxy linkers for a wide array of sophisticated applications in chemical biology and drug discovery.

Detailed Research Applications:

Protein and Peptide Modification : The compound is used to attach probes, such as fluorescent dyes or biotin (B1667282) tags, to proteins and peptides. interchim.fr This is achieved by first introducing a unique aldehyde or ketone group onto the target protein, which then serves as a selective docking site for the aminooxy group of the linker. The linker's other end (the carboxylic acid) can be pre-functionalized with the desired probe. This strategy is also employed for creating neo-glycopeptides, where a sugar is reacted with an aminooxy group on a peptide to study the effects of glycosylation. iris-biotech.de

Nucleic Acid Conjugation : Researchers are using aminooxy click chemistry to attach various biologically relevant ligands to oligonucleotides. acs.orgnih.gov This can enhance the therapeutic potential of nucleic acid-based drugs by improving their delivery, stability, or targeting. nih.gov

Drug Delivery Systems : The stable oxime linkage is advantageous for building drug delivery systems, such as antibody-drug conjugates (ADCs). A linker like this compound can be used to connect a cytotoxic drug to an antibody that targets cancer cells, ensuring the drug is released specifically at the tumor site.

PROTAC Development : In the field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity. Alkyl chains are common components of PROTAC linkers, and functional handles like carboxylic acids and aminooxy groups are essential for synthesizing these complex molecules. selleckchem.com

Surface Immobilization : The aminooxy group can be used to immobilize biomolecules onto surfaces that have been functionalized with aldehyde or ketone groups. acs.org This is useful for creating biosensors and microarrays where specific capture and detection of analytes are required.

The versatility and reliability of the chemistry associated with this compound ensure its continued relevance as researchers develop increasingly complex and targeted molecular tools to probe and manipulate biological systems.

属性

IUPAC Name |

5-aminooxypentanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.BrH/c6-9-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIJSNBSDNETLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCON)CC(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590167 | |

| Record name | 5-(Aminooxy)pentanoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850411-23-3 | |

| Record name | Pentanoic acid, 5-(aminooxy)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850411-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Aminooxy)pentanoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Modifications

Stereoselective Synthesis of 5-(Aminooxy)pentanoic Acid Hydrobromide

While 5-(aminooxy)pentanoic acid itself is an achiral molecule, the principles of stereoselective synthesis become critical when it is incorporated into or derived from chiral structures, such as amino acids. For instance, the synthesis of chiral analogues like (2S)-2-amino-5-(aminooxy)pentanoic acid requires precise control over stereochemistry. Synthetic strategies often commence from readily available chiral amino acid precursors, such as L-glutamic acid or L-lysine derivatives. nih.gov The introduction of the aminooxy functionality must proceed in a manner that does not compromise the stereochemical integrity of the starting material.

The optimization of synthetic routes to aminooxy-containing compounds is essential for maximizing yield and purity. Key variables in the synthesis include the choice of reagents, solvents, temperature, and reaction time. For instance, the formation of the aminooxy moiety can be achieved through methods like the nucleophilic substitution of a suitable leaving group (e.g., a bromide) with a protected hydroxylamine (B1172632) derivative.

Due to the high reactivity of both the aminooxy and carboxyl functional groups, a robust and orthogonal protecting group strategy is fundamental for the synthesis and manipulation of 5-(aminooxy)pentanoic acid and its derivatives. nih.govwikipedia.org Orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the selective deprotection and reaction of one functional group while the other remains masked. wikipedia.orgiris-biotech.de

The aminooxy group is often protected to prevent its premature reaction, especially during peptide synthesis or other coupling reactions. nih.gov Common protecting groups for the aminooxy moiety include tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). univie.ac.at The Boc group is acid-labile and typically removed with trifluoroacetic acid (TFA), whereas the Fmoc group is base-labile, commonly removed using a piperidine (B6355638) solution. creative-peptides.com This orthogonality is crucial in solid-phase peptide synthesis (SPPS), where the Fmoc group can be removed to allow peptide chain elongation, while the Boc-protected aminooxy side chain remains intact. iris-biotech.depeptide.com

The carboxyl group is typically protected as an ester, such as a methyl, ethyl, or tert-butyl (tBu) ester. iris-biotech.de The tBu ester is particularly useful as it is cleaved under acidic conditions (TFA), the same conditions used to remove a Boc group, which can be advantageous in the final deprotection step. iris-biotech.de

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |

| Aminooxy | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc, Benzyl ester |

| Aminooxy | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, tBu ester |

| Carboxyl | tert-Butyl ester | tBu | Strong Acid (e.g., TFA) | Fmoc, Benzyl ester |

| Carboxyl | Benzyl ester | Bzl | Hydrogenolysis (H₂/Pd) | Boc, Fmoc, tBu |

Derivatization for Bioconjugation and Functionalization

The dual functionality of this compound makes it an ideal linker for bioconjugation, where it can be derivatized to connect biological molecules to probes, surfaces, or other molecules of interest.

The most prominent application of the aminooxy group is its reaction with aldehydes or ketones to form a stable oxime bond (C=N-O). nih.gov This reaction, known as oxime ligation, is highly chemoselective and bioorthogonal, meaning it proceeds efficiently in aqueous environments under mild conditions without interfering with other functional groups found in biological systems. univie.ac.at The stability of the resulting oxime linkage is a key advantage over other linkages like hydrazones or imines. nih.gov

The reaction rate can be slow at neutral biological pH, but it is often accelerated by catalysts such as aniline (B41778) or its derivatives. univie.ac.atnih.gov This catalytic mechanism allows for rapid and complete ligation, even with less reactive ketone substrates. nih.gov This chemistry has been widely used to attach labels to proteins, create polymer-protein conjugates, and functionalize peptides. univie.ac.atnih.gov

| Parameter | Condition | Purpose/Comment |

| Reactants | Aminooxy group; Aldehyde or Ketone group | Forms a stable oxime bond. |

| Solvent | Aqueous media (e.g., buffers) | Ensures biocompatibility. |

| pH | Typically acidic to neutral (pH 4.5-7.0) | Reaction rate is pH-dependent. |

| Catalyst | Aniline or p-phenylenediamine (B122844) derivatives | Accelerates reaction rate significantly. univie.ac.at |

| Temperature | Room temperature to 37 °C | Mild conditions preserve biomolecule integrity. |

The carboxyl end of 5-(aminooxy)pentanoic acid can be activated and reacted with a hydroxylamine to form an N-oxyamide bond. Compounds containing the N-oxyamide linkage have garnered interest due to their potential for improved metabolic stability compared to standard amide bonds. nih.gov This feature arises from the electronic properties of the N-O bond. Furthermore, the N-oxyamide moiety can act as a good hydrogen bond donor, influencing the secondary structure of molecules like peptides. nih.gov

This chemistry has been successfully employed in the synthesis of neoglycolipids, where N-oxyamide bonds serve as mimics of the linkages found in natural glycoglycerolipids and glycosphingolipids. nih.gov The synthesis involves coupling an activated carboxylic acid (e.g., an NHS ester) with a hydroxylamine derivative, a reaction that can be integrated into the assembly of complex molecular architectures.

In drug discovery and chemical biology, molecular scaffolds are used to present functional groups in a defined three-dimensional arrangement. Amino acids and peptide-based structures are often used as biocompatible hubs for constructing these scaffolds. mdpi.com 5-(Aminooxy)pentanoic acid is an excellent tool for this purpose, acting as a flexible linker to attach targeting ligands, imaging agents, or therapeutic payloads to a central scaffold. nih.gov

For example, the carboxylic acid can be coupled to an amino group on a scaffold (e.g., a lysine (B10760008) side chain), leaving the aminooxy group available for subsequent oxime ligation with an aldehyde-functionalized ligand. mdpi.com This modular approach allows for the systematic development of multifunctional molecules. The ability to attach targeting ligands to delivery systems like lipoplexes or nanoparticles is a promising strategy to enhance target selectivity in systemic delivery applications. nih.gov The use of such linkers is also central to the design of agents that can interact with specific biological targets, such as viral proteins. mdpi.com

Elucidation of Biological Activities and Molecular Mechanisms

Investigation of Enzyme Inhibition Profiles

The chemical structure of 5-(Aminooxy)pentanoic acid suggests a potential for interaction with enzymes that recognize amino acids and related substrates. Its primary mechanism of action in this context involves targeting enzymes that utilize a carbonyl-containing cofactor, most notably pyridoxal (B1214274) phosphate (B84403) (PLP).

Interaction with Pyridoxal Phosphate (PLP)-Dependent Enzymes

Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme essential for a vast array of metabolic reactions, including transamination, decarboxylation, and racemization of amino acids. frontiersin.orgresearchgate.net PLP-dependent enzymes catalyze these reactions by forming a Schiff base (internal aldimine) with the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. frontiersin.orglibretexts.org A substrate amino acid displaces the lysine to form a new external aldimine, which is the key intermediate for subsequent catalytic steps. libretexts.orgnih.gov The aminooxy group of compounds like 5-(Aminooxy)pentanoic acid is a potent nucleophile that can react with the aldehyde group of PLP, making it a general inhibitor of PLP-dependent enzymes.

Aminotransferases are a major class of PLP-dependent enzymes that play crucial roles in amino acid metabolism. biointerfaceresearch.com While specific inhibitory studies of 5-(Aminooxy)pentanoic acid hydrobromide against the aminotransferases listed below are not extensively documented in the available literature, the compound's inherent reactivity towards PLP suggests a high potential for inhibition. The general mechanism would involve the formation of a stable oxime with the PLP cofactor, rendering the enzyme inactive.

Gamma-Aminobutyric Acid Transaminase (GABA-T): This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-T leads to increased GABA levels in the brain. Other molecules with reactive functional groups have been shown to be mechanism-based inactivators of GABA-T. nih.gov

Aspartate Aminotransferase (AST): A central enzyme in amino acid metabolism, AST catalyzes the interconversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate (B1630785). nih.govnih.gov Its activity is crucial for maintaining the balance of cellular nitrogen and energy metabolism. biointerfaceresearch.com Various small molecules have been explored as inhibitors of AST to modulate these pathways. biointerfaceresearch.comnih.gov

Kynurenine (B1673888) Aminotransferase (KAT): KATs are PLP-dependent enzymes that catalyze the conversion of kynurenine to kynurenic acid, a neuroactive metabolite in the tryptophan catabolic pathway. mdpi.comnih.govnih.gov Elevated levels of kynurenic acid have been implicated in certain neurological conditions, making KATs, particularly KAT-II in the brain, a therapeutic target. nih.govmdpi.com Many inhibitors of KATs function by irreversibly binding to the PLP cofactor. nih.govresearchgate.net

Ornithine decarboxylase (ODC) is the rate-limiting, PLP-dependent enzyme in the biosynthesis of polyamines, which are essential for cell proliferation. nih.gov The activity of ODC is a target for therapeutic intervention in hyperproliferative diseases.

Research on the structurally related compound, 1-amino-oxy-3-aminopropane (APA), provides significant insight into how aminooxy-containing molecules modulate ODC activity. APA is a highly potent inhibitor of ODC. nih.gov Crystallographic and mass spectrometry studies have unambiguously shown that APA forms a stable, covalent oxime with the PLP cofactor in the active site of ODC. nih.gov This adduct cannot be catalytically processed, leading to potent and irreversible inhibition of the enzyme. nih.gov Given the shared aminooxy functional group, this compound is expected to inhibit ODC through an identical mechanism.

The reactivity of the aminooxy moiety is not limited to the specific enzymes detailed above. It is a general feature that allows for the inhibition of a wide range of PLP-dependent enzymes. frontiersin.org These enzymes are involved in numerous critical metabolic pathways, including the synthesis of neurotransmitters and the metabolism of amino acids. researchgate.netnih.gov Therefore, this compound would be predicted to have broad effects on various PLP-dependent systems, acting as a general, mechanism-based inactivator.

Mechanism of Covalent Adduct Formation with PLP (e.g., Oxime Formation)

The core mechanism by which this compound inhibits PLP-dependent enzymes is through the formation of a highly stable covalent adduct with the PLP cofactor. nih.gov The aldehyde group of PLP is electrophilic and readily reacts with nucleophiles. The aminooxy group (-O-NH₂) of the inhibitor is a particularly strong nucleophile, significantly more so than the amino group of a typical amino acid substrate.

The reaction proceeds as follows:

The aminooxy group of 5-(Aminooxy)pentanoic acid attacks the carbonyl carbon of the PLP aldehyde.

This nucleophilic attack forms a tetrahedral intermediate.

A molecule of water is eliminated, resulting in the formation of a stable oxime (C=N-O) bond. nih.gov

This oxime linkage between the inhibitor and PLP is exceptionally stable and effectively sequesters the cofactor, rendering it unavailable for its normal catalytic cycle. nih.gov The formation of this covalent adduct leads to what is often described as irreversible or mechanism-based inhibition, as the enzyme cannot function until a new molecule of PLP is bound. nih.gov

| Enzyme Target | Governing Cofactor | Predicted Inhibition by 5-(Aminooxy)pentanoic acid | Mechanism of Action | Supporting Evidence (from related compounds) |

|---|---|---|---|---|

| Aminotransferases (GABA-T, AST, KAT) | Pyridoxal 5'-Phosphate (PLP) | High | Formation of a stable oxime with the PLP aldehyde group. | General reactivity of aminooxy groups with PLP; known irreversible inhibitors of KATs target PLP. nih.govresearchgate.net |

| Ornithine Decarboxylase (ODC) | Pyridoxal 5'-Phosphate (PLP) | High | Covalent oxime formation between the inhibitor's aminooxy group and the PLP cofactor. | Crystal structure of ODC with 1-amino-oxy-3-aminopropane (APA) confirms stable oxime formation in the active site. nih.gov |

Functional Role as a Proteolysis Targeting Chimera (PROTAC) Linker

Beyond its role as an enzyme inhibitor, this compound serves a critical function in the field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com

A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The linker's nature, length, and flexibility are critical determinants of a PROTAC's efficacy. nih.gov this compound is utilized as an alkyl chain-based PROTAC linker. medchemexpress.combroadpharm.com Its carboxylic acid and aminooxy functional groups provide versatile handles for conjugation to the two different ligands during the synthesis of a PROTAC molecule. medchemexpress.com This aliphatic linker provides spatial separation and appropriate orientation to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. medchemexpress.comnih.gov

Impact on Cellular Metabolism and Pathways

The aminooxy functional group present in 5-(aminooxy)pentanoic acid is known to interact with enzymes involved in amino acid metabolism, which can have significant downstream effects on cellular pathways, including neurotransmitter signaling.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its levels are tightly regulated. nih.gov GABA is synthesized from the amino acid glutamate and is catabolized by the enzyme GABA-transaminase. nih.gov

Compounds containing an aminooxy group, such as aminooxyacetic acid (AOAA), have been shown to be potent inhibitors of GABA-transaminase. nih.gov By inhibiting this enzyme, AOAA prevents the breakdown of GABA, leading to a significant elevation of GABA concentrations in the brain. nih.govcapes.gov.br This accumulation of GABA enhances inhibitory neurotransmission. nih.gov Given the structural similarity, 5-(aminooxy)pentanoic acid is expected to have a comparable effect on GABA metabolism. Other similar molecules, like 4-aminopentanoic acid, have been shown to act as false neurotransmitters in the GABAergic system. nih.gov By modulating the levels of a key neurotransmitter like GABA, these compounds can influence the balance between excitatory and inhibitory signaling in the brain. nih.gov

Amino acids are fundamental building blocks for proteins and also serve as precursors for a wide range of essential molecules, including neurotransmitters and hormones. nih.govresearchgate.net The metabolism of amino acids is a complex network of interconnected pathways. nih.gov

The impact of 5-(aminooxy)pentanoic acid on GABA levels is a direct consequence of its interference with amino acid metabolism. Specifically, it disrupts the GABA shunt, a metabolic pathway that cycles GABA back into the Krebs cycle via its conversion from glutamate. nih.gov By inhibiting GABA transaminase, aminooxy-containing compounds alter the metabolic flux of both glutamate and GABA, two critical amino acids in neurotransmission. nih.govnih.gov This modulation demonstrates how introducing an amino acid analogue can have targeted effects on specific metabolic pathways. The broader consequences of altering amino acid metabolism can be extensive, as these molecules are central to cellular energy, nitrogen balance, and the synthesis of numerous bioactive compounds. researchgate.netmdpi.com

Cutting Edge Research Applications and Translational Potential

Application in Protein Engineering and Labeling

The ability to introduce non-canonical amino acids with unique functionalities into proteins at specific sites offers powerful tools for studying and engineering protein function. The aminooxy group of 5-(aminooxy)pentanoic acid makes it a candidate for such applications.

Site-Specific Incorporation into Peptides and Proteins

Development of Bioorthogonal Probes and Dyes for Imaging

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The development of bioorthogonal probes is crucial for imaging and tracking biomolecules in real-time. nih.govnih.gov These probes often consist of a reporter molecule, such as a fluorophore, and a reactive group that can selectively ligate to a target. The aminooxy group is a key player in bioorthogonal chemistry, as it readily reacts with aldehydes and ketones to form stable oxime linkages.

Currently, there is a lack of specific studies in the reviewed literature that describe the direct use of 5-(aminooxy)pentanoic acid hydrobromide in the development of bioorthogonal probes and dyes for imaging. However, the fundamental reactivity of its aminooxy group makes it a plausible candidate for such applications. For instance, it could be conjugated to fluorophores, and the resulting probe could be used to label biomolecules that have been metabolically or genetically engineered to contain an aldehyde or ketone group.

Design and Synthesis of Biomolecule Mimics

The synthesis of molecules that mimic the structure and function of natural biomolecules is a significant area of chemical biology. This compound serves as a valuable building block in this context, particularly for creating modified oligonucleotides and glycoconjugates.

Oligonucleotide and Nucleic Acid Mimetics (e.g., N-Oxyamide-Linked Structures)

N-oxyamide linkages, formed by the reaction of an aminooxy group with a carboxylic acid, are of interest in the development of nucleic acid mimetics. researchgate.netresearchgate.net Replacing the native phosphodiester backbone of oligonucleotides with neutral N-oxyamide linkages can potentially enhance their cellular uptake and resistance to nuclease degradation. researchgate.netresearchgate.net Research has been conducted on the synthesis of N-oxyamide-linked dinucleosides and oligonucleotides. researchgate.netresearchgate.net While the synthesis of N-oxyamide modified oligonucleotides has been reported, the specific use of 5-(aminooxy)pentanoic acid as the linker in these studies is not explicitly detailed in the available search results. researchgate.net The general principle involves the coupling of a nucleoside with a functionalized aminooxy acid to create these modified backbones.

Glycoconjugate and Glycopeptide Synthesis

Glycoconjugates and glycopeptides play crucial roles in numerous biological processes. The synthesis of well-defined glycoconjugates is essential for studying their functions. Aminooxy-functionalized compounds are versatile for creating these complex molecules. The synthesis of neoglycopeptides can be achieved by incorporating aminooxy amino acids into peptides, followed by chemoselective glycosylation at the aminooxy side chains. researchgate.net

While the synthesis of glycoaminooxy acids and their use in generating N-oxyamide-linked glycolipids has been described, and the synthesis of various glycopeptides is an active area of research, specific examples detailing the use of this compound for these applications are not prominent in the reviewed literature. researchgate.netrsc.org The general strategy would involve using the aminooxy group of the pentanoic acid derivative to react with the anomeric carbon of a sugar, forming a stable oxime linkage, thereby creating a glycoconjugate.

Therapeutic Exploration and Drug Discovery

The unique chemical properties of this compound suggest its potential utility in therapeutic research, although this area remains largely unexplored. The search for novel therapeutic agents is a constant endeavor in medicinal chemistry.

There is currently no direct evidence in the reviewed scientific literature of the therapeutic exploration or application of this compound in drug discovery. However, related compounds have been investigated for their therapeutic potential. For instance, derivatives of 5-aminolevulinic acid have been explored for their use in photodynamic therapy. nih.gov Additionally, other methoxyamine-containing compounds have been studied for their potential in treating neuropsychiatric disorders. nih.gov These examples from related fields may inspire future research into the potential biological activities of 5-(aminooxy)pentanoic acid and its derivatives.

Antimetabolite Strategies and Anticancer Research

Antimetabolites represent a cornerstone of chemotherapy, functioning by mimicking endogenous molecules to disrupt critical metabolic pathways essential for cancer cell proliferation. The structural similarity of 5-(aminooxy)pentanoic acid and its analogs to natural metabolites positions them as potential antimetabolites, with a particular focus on inhibiting enzymes crucial for tumor growth.

A significant target in this area is Ornithine Aminotransferase (OAT), a mitochondrial enzyme that is overexpressed in certain cancers, notably hepatocellular carcinoma (HCC). nih.govmdpi.commdpi.com OAT plays a pivotal role in cellular metabolism by catalyzing the conversion of ornithine to Δ1-pyrroline-5-carboxylate (P5C), which is a precursor for the synthesis of proline and glutamate (B1630785). nih.gov These amino acids are vital for the rapid growth and survival of tumor cells. nih.gov Research has demonstrated that inactivating OAT can suppress tumor growth, validating it as a promising therapeutic target for HCC. nih.govnih.gov

Preclinical studies on compounds structurally related to 5-(aminooxy)pentanoic acid have shown significant anticancer effects. For instance, various mechanism-based inactivators of OAT have been developed that lead to HCC tumor growth inhibition in animal models. nih.gov One study identified a compound, (1S,3S)-3-amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid hydrochloride, as a potent and selective inactivator of human OAT that inhibited HCC growth in mice at very low doses. nih.gov The mechanism often involves the compound being processed by the enzyme's catalytic machinery into a reactive species that irreversibly binds to the enzyme. nih.gov

Furthermore, research into other pentanoic acid derivatives has revealed broader anticancer potential. Valeric acid (pentanoic acid) has been shown to suppress liver cancer development by acting as a histone deacetylase (HDAC) inhibitor, affecting cancer-related pathways and inducing apoptosis. nih.gov In a separate study, a series of substituted pentanoic acids were synthesized and found to induce apoptosis in leukemia cell lines by reducing the expression of both MMP-2 and HDAC8. nih.gov Adding to the direct relevance, a compound identified as "pentanoic acid, 2-(aminooxy)-" was isolated from a Musa acuminata flower extract and showed cytotoxic reactivity against HeLa cancer cells in a dose-dependent manner. medicopublication.com

These findings collectively underscore the potential of this compound as an antimetabolite for cancer research, primarily through the inhibition of key enzymes like OAT.

Table 1: Research Findings on Anticancer Activity of Related Pentanoic Acid Derivatives

| Compound/Derivative | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| OAT Inactivators | Hepatocellular Carcinoma (Hep3B, HepG2, patient-derived xenografts) | Suppressed alpha-fetoprotein (AFP) secretion and significantly inhibited tumor growth. | nih.gov |

| Valeric Acid (Pentanoic Acid) | Liver Cancer Cell Lines (Hep3B, SNU-449, HepG2) | Exhibited broad-spectrum anticancer activity; inhibited cell proliferation, colony formation, and invasion; acted as an HDAC inhibitor. | nih.gov |

| Substituted Pentanoic Acids | Jurkat-E6.1 (Leukemia) | Induced apoptosis in a dose-dependent fashion; reduced expression of MMP-2 and HDAC8. | nih.gov |

| Pentanoic acid, 2-(aminooxy)- | HeLa (Cervical Cancer) | Showed cytotoxic reactivity; cell death increased with higher concentrations. | medicopublication.com |

Antimicrobial Agent Development

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents with new mechanisms of action. nih.gov One promising avenue of research is the development of compounds that target essential metabolic pathways in microbes. Amino acid derivatives are considered an attractive scaffold for such development due to their high synthetic versatility and their crucial role in microbial homeostasis and protein synthesis. mdpi.com

Research has begun to explore the antimicrobial potential of various amino acid derivatives. For example, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated structure-dependent antimicrobial activity against multidrug-resistant bacteria, including MRSA, and fungal pathogens like Candida auris. mdpi.com This highlights the potential of the amino acid scaffold as a foundational platform for new antimicrobial drugs.

Directly relevant to the subject compound, a study involving extracts from the Musa acuminata flower identified "pentanoic acid, 2-(aminooxy)-" as one of its bioactive components. medicopublication.com The study noted that the extract acts as a good antimicrobial agent, showing a significant zone of inhibition against certain bacteria. medicopublication.com This finding provides a direct, albeit preliminary, link between an aminooxy derivative of pentanoic acid and antimicrobial activity.

While these results are promising, the field is still in its early stages. The specific spectrum of activity, mechanism of action, and efficacy of this compound against a wide range of bacterial and fungal pathogens require dedicated investigation. Nevertheless, the existing evidence suggests that it is a candidate worthy of further exploration in the search for new antimicrobial agents.

Table 2: Research Findings on Antimicrobial Activity of Related Compounds

| Compound/Derivative | Target Pathogens | Key Findings | Reference |

|---|---|---|---|

| Musa acuminata extract (containing Pentanoic acid, 2-(aminooxy)-) | Unspecified Bacteria | The extract demonstrated significant antimicrobial inhibition. | medicopublication.com |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | MRSA, VRE, Candida auris, Gram-negative pathogens | Showed potent and broad-spectrum antimicrobial activity against multidrug-resistant strains. | mdpi.com |

Neuropharmacological Investigations

The intersection of amino acid metabolism and neurotransmitter function is a critical area of neuropharmacology. Enzymes that regulate the levels of key neurotransmitters are prime targets for drug development. Ornithine Aminotransferase (OAT), in addition to its role in cancer, is a mitochondrial enzyme found in the brain that is involved in the metabolism of glutamate, a primary excitatory neurotransmitter. mdpi.comwikipedia.org

OAT's activity is closely linked with that of another key enzyme, γ-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is responsible for the degradation of GABA, the main inhibitory neurotransmitter in the central nervous system. Many inactivators of OAT were originally designed based on their structural similarity to inhibitors of GABA-AT. nih.govnih.gov For example, aminooxyacetic acid, a structurally related compound, is a known inhibitor of enzymes that require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, including GABA-AT. mdpi.com

The inhibition of GABA-AT leads to an increase in brain GABA concentrations, a strategy used in the development of antiepileptic drugs. Research has shown that certain compounds can inactivate both GABA-AT and OAT, suggesting the potential for therapies with multiple activities. mdpi.com For instance, (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid was found to be a potent inactivator of GABA-AT and also exhibited inactivation efficiency against human OAT. mdpi.com

Given that this compound contains the key aminooxy functional group known to interact with PLP-dependent enzymes like OAT and GABA-AT, it holds significant potential for neuropharmacological investigation. By potentially modulating the metabolic pathways of glutamate and GABA, it could be a valuable tool for studying the roles of these neurotransmitters in neurological health and disease, and a starting point for developing novel therapeutics for conditions characterized by an excitatory/inhibitory imbalance.

Computational Chemistry and Structural Biology Studies

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor.

In the context of 5-(Aminooxy)pentanoic acid hydrobromide, molecular docking studies would first require the identification of potential biological targets. Given its structural similarity to other known enzyme inhibitors or receptor ligands, hypothetical targets could be selected from various protein families. The docking process would then involve:

Preparation of the Ligand and Receptor: This involves generating a 3D structure of this compound and obtaining a high-resolution 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the binding site of the receptor in multiple conformations.

Scoring and Analysis: The different poses would be scored based on their binding affinity, and the top-ranking poses would be analyzed to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

A hypothetical molecular docking study could reveal, for instance, whether the aminooxy group forms crucial hydrogen bonds with active site residues or if the aliphatic chain fits snugly into a hydrophobic pocket of a target enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by statistically analyzing a dataset of compounds with known activities.

To develop a QSAR model for derivatives of this compound, a series of analogues would need to be synthesized and their biological activity against a specific target measured. The process would involve:

Data Collection: Gathering a dataset of compounds with their corresponding biological activities.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, steric properties) would be calculated.

Model Development and Validation: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation linking the descriptors to the biological activity would be generated and rigorously validated.

A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the movement of atoms and molecules over time. These simulations can reveal the conformational flexibility of a molecule and the stability of a ligand-receptor complex.

For this compound, an MD simulation could:

Explore Conformational Space: Reveal the different shapes the molecule can adopt in solution, which is crucial for understanding its ability to bind to a target.

Analyze Ligand-Receptor Stability: If docked to a protein, an MD simulation could assess the stability of the binding pose over time, providing a more realistic view of the interaction than static docking.

Calculate Binding Free Energy: Advanced MD simulation techniques can be used to calculate the free energy of binding, offering a more accurate prediction of binding affinity.

These simulations would provide a dynamic picture of how this compound behaves in a biological environment.

Rational Drug Design Based on In Silico Methods

Rational drug design utilizes the knowledge of a biological target's structure and the principles of molecular interactions to design new drugs. The in silico methods described above are central to this process.

Based on hypothetical findings from docking and QSAR studies on this compound, a rational drug design campaign could be initiated. For example:

If docking studies revealed an unoccupied pocket in the binding site, the pentanoic acid chain could be extended or modified to fill this pocket and increase binding affinity.

If QSAR analysis indicated that increased lipophilicity is correlated with higher activity, modifications could be made to the molecule to achieve this property.

This iterative process of design, computational evaluation, and subsequent synthesis and testing is the hallmark of modern drug discovery.

Future Research Directions and Innovative Perspectives

Development of Advanced Synthetic Strategies for Complex Derivatives

Future synthetic research will likely focus on creating more complex and functionally diverse derivatives of 5-(aminooxy)pentanoic acid. The inherent reactivity of its two functional groups—the carboxyl and the aminooxy moieties—provides a platform for a multitude of chemical transformations.

Advanced strategies may involve:

Orthogonal Protection Schemes: Developing sophisticated protection strategies will be crucial. This would allow for the selective reaction of either the carboxylic acid or the aminooxy group, enabling the sequential and controlled addition of different molecular entities. For instance, the carboxylic acid could be converted to an ester or amide, while the aminooxy group is temporarily protected, and vice versa.

Multi-component Reactions: Exploring one-pot, multi-component reactions could streamline the synthesis of complex derivatives, improving efficiency and reducing purification steps.

Polymerization and Macromolecular Conjugation: The molecule can serve as a monomer or a functionalizing agent in polymer chemistry. Future work could explore its incorporation into biodegradable polymers or the backbone of other macromolecules to create novel biomaterials with tailored properties.

Solid-Phase Synthesis: Adapting synthetic routes for solid-phase synthesis would facilitate the creation of libraries of derivatives for high-throughput screening. This approach is particularly valuable in drug discovery for identifying compounds with optimal activity. rsc.org

The synthesis of derivatives from analogous structures, such as converting carboxylic acids into more reactive acid chlorides or anhydrides, provides a roadmap for creating a wide array of functional molecules from the 5-(aminooxy)pentanoic acid scaffold. numberanalytics.comyoutube.com These strategies could be employed to synthesize derivatives for applications ranging from PROTAC linkers to components of complex drug delivery systems. selleckchem.com

Expanding the Scope of Biological Targets and Pathways

While the primary utility of 5-(aminooxy)pentanoic acid has been as a linker, future research should explore its intrinsic biological activity and that of its derivatives. The structural similarity to natural amino acids and other biological molecules suggests that it could interact with various biological targets and pathways.

Key research avenues include:

Metabolic Pathway Analysis: Investigating how the molecule and its derivatives are metabolized is crucial. Studies on the metabolism of branched-chain amino acids and other amino acid derivatives show that such compounds can significantly impact cellular processes. nih.govnih.govyoutube.comyoutube.comyoutube.com Metabolomic studies could reveal if 5-(aminooxy)pentanoic acid or its metabolites interfere with or participate in pathways like amino acid metabolism, fatty acid synthesis, or the citric acid cycle. nih.gov

Enzyme Inhibition: The aminooxy group is known to react with pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, which are involved in a vast range of metabolic reactions. Future studies could screen libraries of 5-(aminooxy)pentanoic acid derivatives for inhibitory activity against specific PLP-dependent enzymes implicated in disease.

Targeting Transporters: The structural resemblance to amino acids might allow it or its conjugates to be recognized by amino acid transporters on cell membranes. This could be exploited for targeted drug delivery into cells with upregulated transporter expression, such as cancer cells.

Novel Therapeutic Areas: Drawing inspiration from derivatives of similar molecules like 5-aminolevulinic acid (5-ALA) used in photodynamic therapy, researchers could explore if derivatives of 5-(aminooxy)pentanoic acid have applications in areas beyond being simple linkers, potentially in diagnostics or targeted therapies. nih.gov

Integration into Multi-Modal Therapeutic Approaches

The bifunctional nature of 5-(aminooxy)pentanoic acid makes it an ideal candidate for constructing multi-modal therapeutic agents that can combine different treatment strategies into a single system. nih.gov

Future directions in this area include:

Advanced Antibody-Drug Conjugates (ADCs): This molecule can serve as a heterobifunctional linker in next-generation ADCs. fujifilm.comnih.gov One end (e.g., the carboxylic acid) can be attached to a potent cytotoxic drug, while the other end (the aminooxy group) can be conjugated to an antibody via an engineered aldehyde group on the antibody's sugar component. mdpi.comrsc.org This allows for the creation of ADCs with a precise drug-to-antibody ratio (DAR). nih.gov

Stimuli-Responsive Hydrogels: The molecule can be used to crosslink polymers to form hydrogels for controlled drug release. nih.govnih.govresearchgate.net For example, the aminooxy group can form stable oxime bonds with aldehyde-functionalized polymers, while the carboxylic acid remains available for conjugating therapeutic agents. nih.gov These hydrogels can be designed to be stimuli-responsive, releasing their payload in response to changes in pH, temperature, or the presence of specific enzymes in the target microenvironment. nih.govnyu.eduresearchgate.net

Targeted Nanoparticle Systems: It can be used to functionalize the surface of nanoparticles. The carboxylic acid could anchor the molecule to the nanoparticle surface, while the aminooxy group provides a handle for attaching targeting ligands (like peptides or antibodies) and therapeutic molecules. nih.govresearchgate.netnih.gov This enables the creation of multi-functional nanoparticles that can specifically target diseased cells and deliver multiple therapeutic agents simultaneously.

| Therapeutic Approach | Role of 5-(Aminooxy)pentanoic acid | Potential Advantage |

| Antibody-Drug Conjugates (ADCs) | Heterobifunctional linker | Site-specific conjugation, controlled drug-to-antibody ratio. nih.govmdpi.com |

| Stimuli-Responsive Hydrogels | Cross-linking and functionalization agent | Controlled and targeted drug release, biocompatibility. nih.govresearchgate.net |

| Targeted Nanoparticles | Surface modification and conjugation linker | Enhanced targeting, multi-drug delivery, improved stability. nih.govresearchgate.net |

Exploration of Novel Bioconjugation Methodologies

The aminooxy group is central to one of the most reliable bioorthogonal reactions: oxime ligation. nih.govrsc.orguq.edu.auacs.org Future research will continue to refine and expand the applications of this powerful conjugation technique using linkers like 5-(aminooxy)pentanoic acid.

Innovations are expected in:

Accelerated Ligation Kinetics: While oxime ligation is robust, speeding up the reaction is critical for applications like radiolabeling with short-lived isotopes (e.g., ¹⁸F for PET imaging). nih.gov Research into new catalysts and reaction conditions that accelerate the formation of the oxime bond at physiological pH will be a key focus. nih.gov

Site-Specific Protein Modification: The aminooxy group's chemoselective reaction with aldehydes is a cornerstone of site-specific protein modification. nih.govresearchgate.netnih.govresearchgate.net This can be achieved by genetically encoding an "aldehyde tag"—a short peptide sequence that is enzymatically converted to a formylglycine residue containing an aldehyde. researchgate.netnih.gov 5-(Aminooxy)pentanoic acid can then be used to precisely attach drugs, polymers (like PEG), or imaging agents to this tag, creating homogeneous bioconjugates with preserved protein function. researchgate.netnih.gov

Dual and Bis-Hetero Conjugation: Advanced strategies using aminooxy click chemistry can enable the attachment of two different ligands to a biomolecule. nih.govacs.org For example, a derivative of 5-(aminooxy)pentanoic acid could be part of a larger linker system that allows for the simultaneous conjugation of a targeting moiety and a therapeutic agent, or two different synergistic drugs. nih.gov

Dynamic and Cleavable Linkages: While the oxime bond is generally stable, research into designing oxime linkages that can be cleaved under specific biological conditions (e.g., in the reductive environment of a tumor or in the acidic environment of a lysosome) is an emerging area. nih.gov This would allow for more controlled release of conjugated payloads at the target site.

The table below summarizes key bioconjugation techniques where 5-(aminooxy)pentanoic acid serves as a valuable tool.

| Bioconjugation Technique | Key Feature | Application Example |

| Oxime Ligation | Reaction between an aminooxy and an aldehyde/ketone. nih.gov | Site-specific labeling of proteins bearing an aldehyde tag. researchgate.netnih.gov |

| Aminooxy Click Chemistry (AOCC) | Facile method for bis-homo and bis-hetero conjugation. nih.gov | Creating siRNAs with dual targeting and therapeutic ligands. acs.org |

| Hydrogel Formation | Cross-linking of aldehyde-functionalized polymers. nih.gov | Encapsulating stem cells in a biocompatible matrix for tissue engineering. nih.gov |

| Peptide Cyclization | Intramolecular reaction between an aminooxy and a ketone. acs.orgiris-biotech.de | Synthesizing conformationally constrained peptide-based drugs. acs.org |

常见问题

Q. What are the critical safety protocols for handling this compound in radical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。